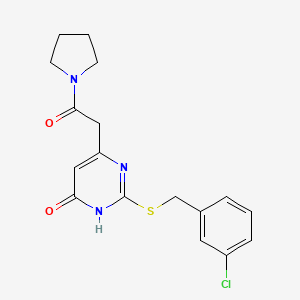
(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Oxadiazole Moiety: The 5-methyl-1,3,4-oxadiazole group can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under acidic or basic conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (3R,5R) enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: The methyl group on the oxadiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol: Similar structure with a thiadiazole ring instead of an oxadiazole ring.
(3R,5R)-5-(5-methyl-1,3,4-triazol-2-yl)pyrrolidin-3-ol: Similar structure with a triazole ring instead of an oxadiazole ring.
Uniqueness
Oxadiazole Ring: The presence of the oxadiazole ring imparts unique electronic and steric properties, making it distinct from its thiadiazole and triazole analogs.
Chirality: The (3R,5R) configuration provides specific stereochemical properties that can influence its biological activity and interactions.
Properties
IUPAC Name |
(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-9-10-7(12-4)6-2-5(11)3-8-6/h5-6,8,11H,2-3H2,1H3/t5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQJTPGLKNZNIB-PHDIDXHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CC(CN2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)[C@H]2C[C@H](CN2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide](/img/structure/B2358229.png)


![N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2358233.png)


![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2358238.png)
![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2358240.png)

![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2358245.png)


![tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/new.no-structure.jpg)
![ethyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2358252.png)
